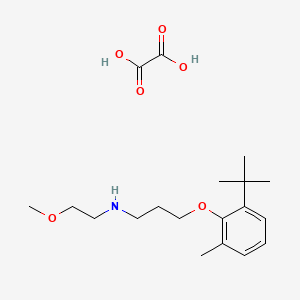![molecular formula C19H29NO5 B4001690 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4001690.png)
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid
Overview
Description
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring attached to a phenoxypropyl group, which is further substituted with a methyl and propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine typically involves multiple steps:
Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 2-methyl-5-propan-2-ylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form the phenoxypropyl intermediate.
N-Alkylation of Pyrrolidine: The phenoxypropyl intermediate is then reacted with pyrrolidine in the presence of a suitable base like sodium hydride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[3-(2-Methylphenoxy)propyl]pyrrolidine: Lacks the propan-2-yl group, which may affect its binding affinity and biological activity.
1-[3-(2-Ethylphenoxy)propyl]pyrrolidine: The ethyl group can alter the compound’s hydrophobicity and interaction with molecular targets.
Uniqueness: 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine is unique due to the presence of both the methyl and propan-2-yl groups, which can enhance its binding interactions and specificity for certain molecular targets.
Properties
IUPAC Name |
1-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-14(2)16-8-7-15(3)17(13-16)19-12-6-11-18-9-4-5-10-18;3-1(4)2(5)6/h7-8,13-14H,4-6,9-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHWANNPDJPDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCN2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001609.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine](/img/structure/B4001613.png)

![2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4001621.png)
![4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4001624.png)
![3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001636.png)

![2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4001643.png)
![4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4001664.png)
![oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine](/img/structure/B4001665.png)

![benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001688.png)
![2-methoxyethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001696.png)
![2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B4001706.png)
